Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate
Overview
Description
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. Quinolines are known to have a wide range of biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The chloromethyl group could potentially undergo nucleophilic substitution reactions, and the carboxylate ester group could be hydrolyzed under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it is likely to be soluble in organic solvents due to its aromatic rings and ester group .
Scientific Research Applications
Synthesis of Novel Anticancer Agents
In the field of cancer research, “Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate” has been used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . These compounds have shown promising anticancer activity in vitro .
Preparation of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers
This compound is used in the preparation of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers . These ethers are often used in organic synthesis as protecting groups for alcohols .
Phenol Protecting Group
“Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate” serves as a phenol protecting group in the synthesis of laterifluorones . Protecting groups are functional groups used in chemistry to temporarily mask reactive sites in a molecule during a chemical reaction .
Preparation of 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole
This compound reacts with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . This reaction is useful in the synthesis of various pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
It’s known that chloromethyl groups can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the chloromethyl group, leading to the replacement of the chlorine atom .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways due to their ability to bind to different enzymes and receptors .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and quinoline derivatives are generally well-absorbed and widely distributed in the body .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Action Environment
The action, efficacy, and stability of “Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate” can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the compound’s reactivity . Additionally, factors such as temperature, pH, and the presence of light can influence the stability of the compound .
properties
IUPAC Name |
ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIAVAGSVSBXQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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